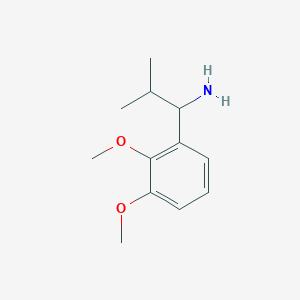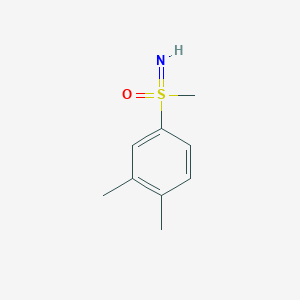
1-Ethyl-2-iodo-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the second position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the reaction of 1-ethylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by distillation or crystallization and further purified using industrial-scale chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 1-ethylimidazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 1-ethyl-2-azidoimidazole, 1-ethyl-2-thioimidazole, and 1-ethyl-2-methoxyimidazole.
Oxidation Reactions: Products include 1-ethyl-2-formylimidazole and 1-ethyl-2-carboxyimidazole.
Reduction Reactions: The major product is 1-ethylimidazole.
Aplicaciones Científicas De Investigación
1-Ethyl-2-iodo-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-iodo-1h-imidazole is largely dependent on its ability to interact with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The ethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The compound can also act as a ligand, binding to metal ions and affecting their catalytic activity.
Comparación Con Compuestos Similares
1-Methyl-2-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-bromo-1h-imidazole: Similar structure but with a bromine atom instead of an iodine atom.
1-Ethyl-2-chloro-1h-imidazole: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness: 1-Ethyl-2-iodo-1h-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine make it more reactive in substitution and reduction reactions, and its lipophilicity enhances its biological interactions.
Propiedades
Fórmula molecular |
C5H7IN2 |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
1-ethyl-2-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3 |
Clave InChI |
QGFRYYXBQJCUJX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)


![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)




![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)
